molecular formula C13H10ClN5 B6436615 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549019-13-6

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No.: B6436615
CAS No.: 2549019-13-6
M. Wt: 271.70 g/mol
InChI Key: ATVKDVMXJFCNMH-UHFFFAOYSA-N
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Description

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a pyrimidinylmethyl group and a chlorine atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or formic acid.

    Substitution Reactions:

    Attachment of the Pyrimidinylmethyl Group: The pyrimidinylmethyl group can be introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with a suitable quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

    Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological targets, aiding in the understanding of molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-methylpyrimidin-4-amine: Shares the pyrimidine and chlorine substitution but lacks the quinazoline core.

    6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine core with similar substituents.

Uniqueness

6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is unique due to its specific combination of a quinazoline core with a pyrimidinylmethyl group and a chlorine atom. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVKDVMXJFCNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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